molecular formula C13H12ClNO2S2 B5133671 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5133671
M. Wt: 313.8 g/mol
InChI Key: LSLNYDPQVPFHPR-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as CMET, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CMET has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through the regulation of various signaling pathways. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of nuclear factor-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to activate the adenosine monophosphate-activated protein kinase pathway, which plays a role in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may have implications for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to inhibit inflammation and oxidative stress, which are common features of many diseases. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anticancer properties, which may have implications for cancer therapy. However, one of the limitations of using 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the identification of the specific signaling pathways that are regulated by 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Another area of research is the development of more effective formulations of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one in various diseases.

Synthesis Methods

The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 5-chloro-2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. This reaction produces 5-(5-chloro-2-methoxybenzylidene)-2,4-dimethyl-1,3-thiazolidine-2,4-dione, which is then reacted with thiourea in the presence of sodium hydroxide to produce 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress. Additionally, 5-(5-chloro-2-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anticancer properties and has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

(5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-3-15-12(16)11(19-13(15)18)7-8-6-9(14)4-5-10(8)17-2/h4-7H,3H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLNYDPQVPFHPR-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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